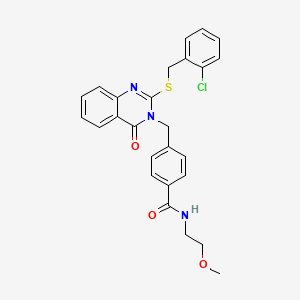

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Description

4-((2-((2-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a quinazolin-4(3H)-one derivative featuring a 2-chlorobenzylthio substituent at position 2 and a benzamide group at position 3, modified with a 2-methoxyethyl chain. The 2-chlorobenzylthio moiety introduces electron-withdrawing effects, which may enhance binding affinity to biological targets, while the 2-methoxyethyl benzamide group contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name |

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3S/c1-33-15-14-28-24(31)19-12-10-18(11-13-19)16-30-25(32)21-7-3-5-9-23(21)29-26(30)34-17-20-6-2-4-8-22(20)27/h2-13H,14-17H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTAAWUIFGYDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide belongs to the quinazolinone class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 537.03 g/mol. Its structure features a quinazolinone core linked to a thioether and an amide moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClN4O4S |

| Molecular Weight | 537.03 g/mol |

| Purity | Typically 95% |

The biological activity of quinazolinones is often attributed to their ability to interact with various molecular targets. The presence of the thioether and amide linkages in this compound suggests potential interactions with enzymes or receptors involved in key biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes, although specific targets remain to be fully elucidated.

Antitumor Activity

Research has indicated that derivatives of quinazolinones, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

A comparative analysis of similar compounds revealed that:

| Compound | Activity | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Antitumor | |

| 2-(Thiazol-2-yl)quinazolin-4(3H)-one | Antimicrobial | |

| 6-(Isopropoxy)quinazoline | Anti-inflammatory |

Antimicrobial Properties

The quinazolinone structure is also associated with antimicrobial activity. Studies have demonstrated that compounds with this scaffold can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

Quinazolinone derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. The specific structural features of this compound may enhance its effectiveness in targeting inflammatory pathways .

Case Studies

- Antitumor Efficacy in Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.

- Microbial Inhibition : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing potent inhibitory effects comparable to standard antibiotics.

- Inflammation Models : In vivo experiments using animal models indicated that treatment with this compound reduced markers of inflammation significantly compared to controls.

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

*Estimated based on structural similarity.

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2-chlorobenzylthio group aligns with SAR trends where electron-withdrawing substituents (e.g., 4-CN in Compound 8) enhance carbonic anhydrase XII (hCA XII) inhibition compared to unsubstituted benzylthio derivatives (Compound 5: KI = 115.3 nM vs. 17.2 nM for Compound 8) .

- Thioether vs. Sulfonamide : Sulfonamide-containing analogs (e.g., Compound 21 , Compound 2 ) exhibit distinct biological profiles, with methylthio derivatives showing superior hCA XII inhibition (KI = 3.1–8.6 nM) .

- Benzamide Side Chain : The 2-methoxyethyl chain in the target compound may improve solubility compared to bulkier 3-methoxypropyl chains (e.g., Compound 5 ) or rigid sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.